molecular formula C16H11F3N4S B5739705 N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea

N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea

Numéro de catalogue: B5739705
Poids moléculaire: 348.3 g/mol
Clé InChI: WJNWBHPUCVXAPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as Qx-314, is a membrane-impermeable quaternary ammonium derivative that has been widely used in scientific research. It was first synthesized in 1984 by Michael J. Welch and his colleagues at Washington University in St. Louis. Since then, Qx-314 has been extensively studied for its unique properties and potential applications in various fields of research.

Mécanisme D'action

N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea works by binding to the intracellular side of VGSCs and blocking the flow of sodium ions through the channel. This results in the inhibition of action potential generation and propagation in excitable cells. This compound is unique in that it can only block VGSCs in cells that have been pre-treated with a membrane-permeable local anesthetic such as lidocaine. This is because this compound is membrane-impermeable and cannot cross the cell membrane on its own.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its well-known effects on VGSCs, this compound has also been shown to inhibit other ion channels such as potassium channels and calcium channels. It has also been shown to have anti-inflammatory effects in animal models of inflammatory pain. This compound has been shown to be safe and well-tolerated in animal studies, with no significant side effects reported.

Avantages Et Limitations Des Expériences En Laboratoire

N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages as a research tool. It is relatively easy to synthesize and is commercially available from several sources. It is also highly selective in its action on VGSCs, allowing researchers to study the properties of these channels in a specific subset of cells. However, there are also some limitations to the use of this compound in lab experiments. Its membrane-impermeable nature means that it can only be used in cells that have been pre-treated with a membrane-permeable local anesthetic such as lidocaine. This can limit its usefulness in certain experimental setups.

Orientations Futures

There are several potential future directions for research on N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea. One area of interest is the development of new analogs of this compound that can selectively target other ion channels or have improved membrane permeability. Another area of interest is the use of this compound in the development of new therapies for pain management. This compound has been shown to have anti-inflammatory effects in animal models of inflammatory pain, and further research in this area could lead to the development of new treatments for chronic pain. Additionally, this compound could be used in combination with other drugs to enhance their effectiveness or reduce their side effects.

Méthodes De Synthèse

The synthesis of N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea involves the reaction of quinoxaline with 3-(trifluoromethyl)phenyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then quaternized with methyl iodide to form this compound. The overall yield of this synthesis is typically around 20%.

Applications De Recherche Scientifique

N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been used in various scientific research applications, particularly in the field of electrophysiology. It is commonly used as a tool to study the properties of voltage-gated sodium channels (VGSCs) in excitable cells such as neurons and cardiomyocytes. This compound is unique in that it can selectively block VGSCs in cells that have been pre-treated with a membrane-permeable local anesthetic such as lidocaine. This allows researchers to study the properties of VGSCs in a specific subset of cells without affecting the properties of other cells.

Propriétés

IUPAC Name

1-quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4S/c17-16(18,19)10-2-1-3-11(8-10)22-15(24)23-12-4-5-13-14(9-12)21-7-6-20-13/h1-9H,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNWBHPUCVXAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC2=CC3=NC=CN=C3C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.